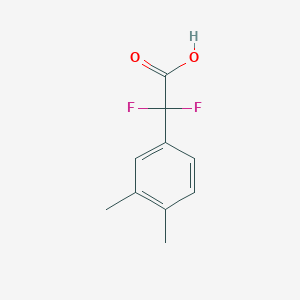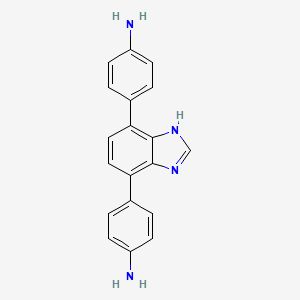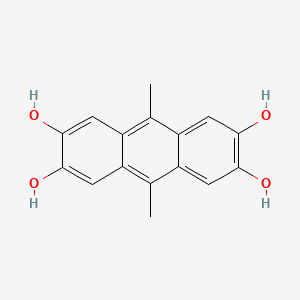
9,10-Dimethyl-2,3,6,7-anthracenetetraol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 9,10-Dimethyl-2,3,6,7-anthracenetetraol involves several steps . The easily accessible 2,3,6,7-tetrahydroxy-9,10-dimethylanthracene is treated with 2-(4-pyridyl)ethanethiol in molten p-toluenesulfonic acid to yield the tetra(thioether), which is then methylated and deprotected with triethylamine in the presence of acetic anhydride to yield 9,10-dimethyl-2,3,6,7-anthracenetetra(thioacetate), a protected form of the tetrathiol .Aplicaciones Científicas De Investigación
Molecular Electronics and Conducting Frameworks
9,10-Dimethyl-2,3,6,7-anthracenetetraol serves as a precursor in synthesizing derivatives like 9,10-dimethyl-2,3,6,7-anthracenetetra(thioacetate), which may find applications in molecular electronics and conducting metal-organic frameworks (MOFs). This synthesis involves treating the tetrahydroxy compound with 2-(4-pyridyl)ethanethiol, leading to a tetra(thioether) that can be further processed into a tetrathiol derivative, hinting at its utility in developing conductive materials and electronic devices (Huaiyuan Hu et al., 2016).
Gas Separation Membranes
Ethanoanthracene-based dianhydrides synthesized from this compound have been used to prepare intrinsically microporous polyimides, which show promising gas separation performance. The study highlights the role of film thickness and physical aging on the gas permeation properties, showcasing its potential in creating efficient gas separation technologies (Xiaohua Ma & I. Pinnau, 2018).
Photocatalytic Applications
Research into the photocatalytic oxygenation of anthracenes and olefins with dioxygen via selective radical coupling has demonstrated the use of 9,10-dimethylanthracene derivatives in forming oxygenation products. This process is facilitated by visible light irradiation, suggesting its application in photocatalytic reactions for organic synthesis and environmental remediation (Hiroaki Kotani et al., 2004).
Crystal Engineering
The compound has also been studied for its role in crystal engineering, where derivatives form hydrogen-bonded cocrystalline adducts with solvents, indicating its potential in designing new material structures and as a cocrystal former for pharmaceuticals and industrial applications (S. Alshahateet et al., 2007).
Fluorescence and Emission Studies
Studies on aqueous nanoaggregation-enhanced one- and two-photon fluorescence and crystalline J-aggregation-induced red shift have explored the photophysical properties of 9,10-bis(p-dimethylaminostyryl)anthracene derivatives. These investigations reveal the potential of this compound derivatives in optoelectronic device applications due to their high fluorescence efficiency and amplified spontaneous emission effects (Yalong Wang et al., 2012).
Mecanismo De Acción
Target of Action
It is commonly used as an organic luminescent material and photoelectric material precursor . This suggests that its targets could be the components involved in light emission and photoelectric conversion processes.
Mode of Action
Given its use in organic light-emitting diodes (OLEDs) and organic solar cells, it likely interacts with other components in these devices to facilitate light emission or photoelectric conversion .
Biochemical Pathways
In the context of oleds and organic solar cells, it may influence the pathways related to energy transfer and conversion .
Pharmacokinetics
Its physical properties such as solubility in various organic solvents like chloroform, dimethyl sulfoxide, and dichloromethane could influence its pharmacokinetic behavior.
Result of Action
Its use in oleds and organic solar cells suggests that it contributes to efficient light emission and photoelectric conversion .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 9,10-Dimethylanthracene-2,3,6,7-tetraol. For instance, its stability could be affected by temperature, as it decomposes at high temperatures . Additionally, it should be stored in a sealed environment at 2-8℃ . Safety precautions should be taken to prevent fire and explosion during storage and operation .
Propiedades
IUPAC Name |
9,10-dimethylanthracene-2,3,6,7-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-7-9-3-13(17)15(19)5-11(9)8(2)12-6-16(20)14(18)4-10(7)12/h3-6,17-20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRBZTZFDKGLOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=CC2=C(C3=CC(=C(C=C13)O)O)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5'-Bi[2-hydroxyisophthalaldehyde]](/img/structure/B3069678.png)

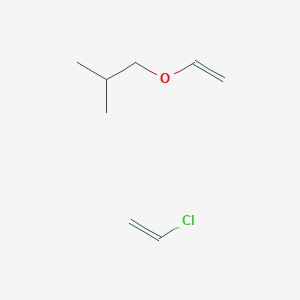

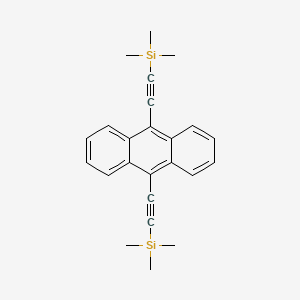
![5-[3,5-bis(2H-tetrazol-5-yl)phenyl]-2H-tetrazole](/img/structure/B3069706.png)
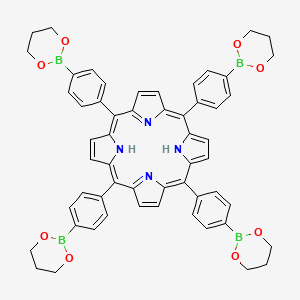
![Thieno[3,2-b]thiophene-2,5-diyldiboronic acid](/img/structure/B3069720.png)
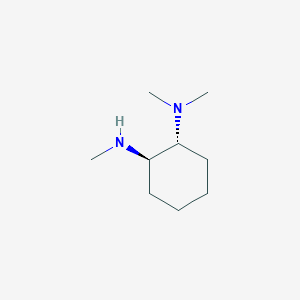
![[2-(2-Ethylphenyl)cyclopropyl]methanol](/img/structure/B3069727.png)
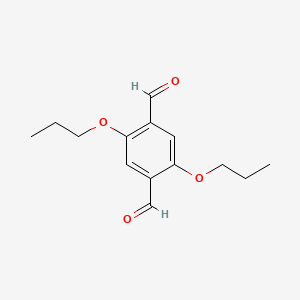
![3,9-Diamino-benzo[1,2-b:4,5-b']bis[1]benzothiophene-5,5,11,11-tetraoxide](/img/structure/B3069745.png)
